

Preliminary Studies on EYE103 (Restoret): A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary findings on EYE103, also known as Restoret (and formerly MK-3000), a novel investigational therapeutic for retinal vascular diseases. The information presented herein is synthesized from publicly available data from clinical trials and scientific publications.

Introduction to EYE103 (Restoret)

EYE103 is a tetravalent, tri-specific antibody currently under investigation for the treatment of diabetic macular edema (DME) and neovascular age-related macular degeneration (nAMD).[1] [2][3] Developed by EyeBiotech and now part of Merck's pipeline, EYE103 is designed to be administered via intravitreal injection.[2] It represents a potential first-in-class therapy that acts as an agonist of the Wingless-related integration site (Wnt) signaling pathway.[1][2] The primary therapeutic goal of EYE103 is to restore the integrity of the blood-retinal barrier (BRB), thereby reducing vascular leakage and improving visual acuity in patients with these debilitating retinal conditions.[2][4]

Mechanism of Action: Wnt Signaling Agonism

The core mechanism of EYE103 revolves around the activation of the canonical Wnt/β-catenin signaling pathway, which is crucial for the development and maintenance of the retinal vasculature and the BRB.[1] In pathological conditions like DME and nAMD, disruption of this pathway can lead to increased vascular permeability and fluid leakage into the retina.[1]



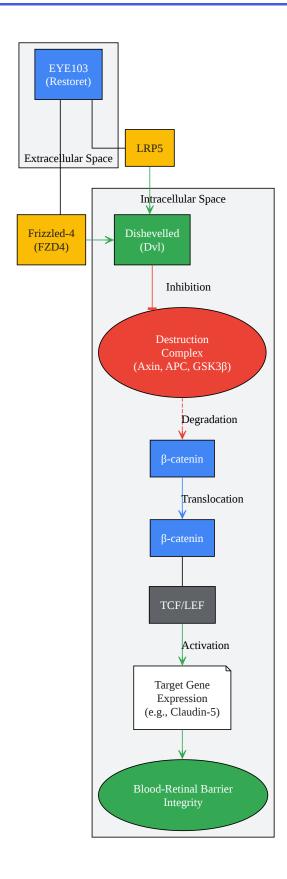




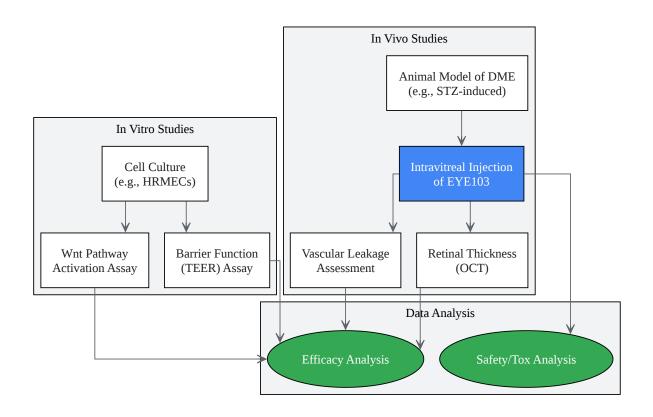
EYE103 is designed to mimic the natural Wnt ligand Norrin, which binds to the Frizzled-4 (FZD4) receptor and the co-receptor low-density lipoprotein receptor-related protein 5 (LRP5). This binding initiates a signaling cascade that leads to the stabilization and nuclear translocation of β -catenin. In the nucleus, β -catenin acts as a transcriptional co-activator, upregulating the expression of genes involved in maintaining the tight junctions between endothelial cells, which are essential for the integrity of the BRB. By agonizing this pathway, EYE103 aims to counteract the vascular leakage that characterizes DME and nAMD.[1]

Below is a diagram illustrating the proposed signaling pathway of EYE103.









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